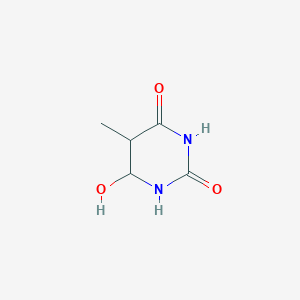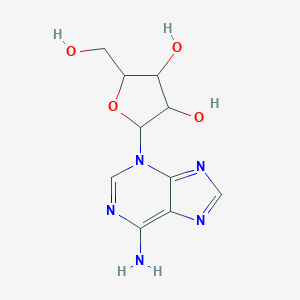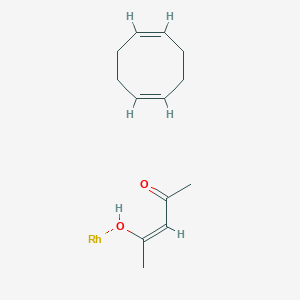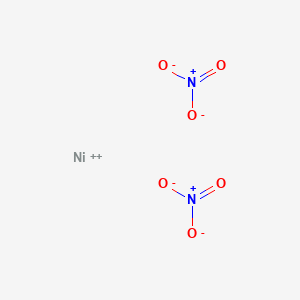
Nickel nitrate hexahydrate
Descripción general
Descripción
Synthesis Analysis
Nickel nitrate hexahydrate can be synthesized by reacting nickel metal, nickel oxide, or nickel carbonate with nitric acid followed by crystallization. The synthesis process is crucial for producing high-purity this compound for specific industrial and research applications.
Molecular Structure Analysis
The molecular structure of this compound complexes has been extensively studied using X-ray crystallography. These studies reveal that this compound often forms octahedral complexes with various ligands, indicating a slightly distorted octahedral geometry around the nickel ions. For instance, when reacted with pyridine-2-amidoxime, nickel(II) nitrate hexahydrate produces complexes with slightly distorted octahedral structures, where the nitrate groups act as coordinated ligands or counter-ions depending on the reaction conditions (Pearse et al., 1989).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, particularly as a precursor to other nickel compounds. It decomposes upon heating, releasing nitrogen oxides and resulting in nickel oxide, which is a crucial material for catalysis and electronic applications. This thermal decomposition process has been characterized through methods such as thermogravimetry and differential thermal analysis, revealing detailed insight into intermediate products and kinetic parameters of the decomposition process (Mansour, 1993).
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Nickel Oxide Nanoparticles : Nickel nitrate hexahydrate is used as a precursor for synthesizing nickel oxide (NiO) nanoparticles, which have applications in various fields such as electronics, optics, and catalysis. Studies have focused on optimizing the synthesis process to control the morphology and properties of NiO nanoparticles (Pooyandeh et al., 2020); (Estelle et al., 2003).
Investigation of Biological Effects : Research has been conducted to understand the biological effects of this compound, particularly its impact on canine neutrophil extracellular traps (NETs) release, which has implications for understanding diseases caused by nickel overexposure (Wei et al., 2018).
Thermal Decomposition Studies : The thermal decomposition of this compound has been thoroughly investigated to understand the formation of intermediate and final products, which is crucial for various industrial applications (Mansour, 1993).
Photocatalytic Applications : Studies have shown that this compound can be used to synthesize materials with photocatalytic properties, useful in environmental applications like water treatment and dye degradation (Sabouri et al., 2018); (Kalam et al., 2013).
Nanomaterials Synthesis : this compound is an important component in the synthesis of various nanomaterials and nanocomposites, offering potential applications in fields like energy storage, optics, and electronics (Mahaleh et al., 2008); (Kumar et al., 2016).
Chemical Reactions and Catalysis : It serves as a catalyst in chemical reactions, such as in the synthesis of organic compounds, highlighting its importance in pharmaceutical and chemical industries (Akhter et al., 2019).
Material Science Applications : Research has also focused on the use of this compound in developing materials with specific properties, such as high surface area and particular crystal structures, which are useful in various technological applications (Llewellyn et al., 1997).
Mecanismo De Acción
Target of Action
Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .
In heterogeneous catalysis, this compound is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .
Biochemical Pathways
This compound is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .
Action Environment
This compound is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .
Safety and Hazards
Direcciones Futuras
Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .
Propiedades
IUPAC Name |
nickel(2+);dinitrate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Ni.6H2O/c2*2-1(3)4;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPCKOPZYFFEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N2NiO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13138-45-9 (Parent) | |
| Record name | Nickel nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70158941 | |
| Record name | Nickel nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green, deliquescent crystals; [Merck Index] Water soluble; [ACGIH] | |
| Record name | Nickel(II) nitrate hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2597 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13478-00-7 | |
| Record name | Nickel nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel nitrate hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid, nickel(2+) salt, hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICKEL NITRATE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBT61WLT1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


























Synthesis routes and methods II
Procedure details

















Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




















Q & A
Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?
A1: The molecular formula of this compound is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.
Q2: How can I confirm the presence of this compound in a sample?
A2: Several techniques can confirm the presence and purity of this compound:
- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of this compound based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]
- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of this compound displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]
- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]
Q3: Is this compound thermally stable?
A3: this compound undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]
Q4: How does the calcination temperature affect the properties of nickel oxide derived from this compound?
A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]
Q5: How can this compound be used in thin film fabrication?
A5: this compound is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of this compound and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]
Q6: Can this compound be used as a catalyst itself, or is it a precursor for catalysts?
A6: this compound usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The this compound is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]
Q7: What types of reactions can nickel-based catalysts derived from this compound catalyze?
A7: Nickel-based catalysts derived from this compound find applications in various catalytic reactions, including:
- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []
- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []
- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []
- Oxidation reactions: Nickel oxide, often derived from this compound, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []
Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from this compound?
A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]
Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from this compound?
A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []
Q10: Can this compound be used to synthesize nickel oxide nanoparticles?
A10: Yes, this compound is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize this compound as the source of nickel. [, , , , , , , , , , , ]
Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?
A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]
Q12: What are some applications of nickel oxide nanoparticles derived from this compound?
A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:
- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []
- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]
- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []
- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

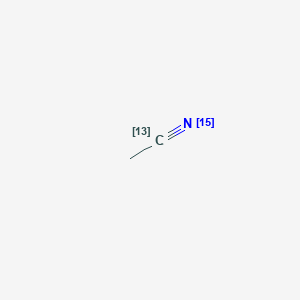


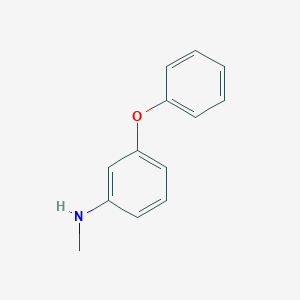
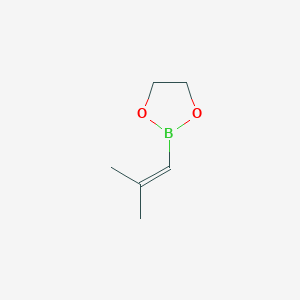


![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
